molecular formula C12H23NO4 B6145340 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid CAS No. 1259397-10-8

2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid

Cat. No.: B6145340
CAS No.: 1259397-10-8
M. Wt: 245.3
InChI Key:
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Description

The compound “2-{(tert-butoxy)carbonylamino}acetic acid” is a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . This compound is relevant in the field of medicinal chemistry and biochemical research, where it is used to synthesize peptides and modified amino acids for various applications, including the development of pharmaceuticals.


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the Boc group attached to the nitrogen of the amino acid. This structure is crucial for its role as a protecting group, as it can be removed under specific conditions without affecting the rest of the molecule .


Chemical Reactions Analysis

The Boc group in this compound can be quantitatively cleaved using a known excess of perchloric acid solution in acetic acid . This reaction yields protonated amino groups and free perchloric acid . This reaction is essential for the analysis and quantification of Boc-protected amino acids and peptides in research and industrial applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the Boc group. The protection of the amino group by the Boc moiety renders the compound more stable and less reactive towards unwanted side reactions during peptide synthesis.

Mechanism of Action

Target of Action

The primary target of the compound “2-{(tert-butoxy)carbonylamino}acetic acid” is amines . The compound contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group, preventing it from reacting with other compounds during a reaction .

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection. The Boc group is added to the amine, protecting it from reacting with other compounds during a reaction . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group .

Pharmacokinetics

The boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may be metabolized and excreted once it has served its purpose.

Result of Action

The result of the compound’s action is the protection of the amine group, allowing for selective reactions to occur on other parts of the molecule . This can be particularly useful in complex organic synthesis where selective reactions are required .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and pH. For example, the addition of the Boc group to the amine occurs under aqueous conditions . The removal of the Boc group can be accomplished with strong acids , suggesting that the compound’s action may be influenced by the acidity of the environment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid involves the protection of the amine group followed by the alkylation of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine group. The pentyl group is then introduced through alkylation of the carboxylic acid using a suitable alkylating agent.", "Starting Materials": [ "Glycine", "tert-Butyl chloroformate", "Pentylamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol" ], "Reaction": [ "Protection of the amine group with Boc: Glycine is reacted with tert-butyl chloroformate in the presence of sodium hydroxide to form the Boc-protected glycine.", "Alkylation of the carboxylic acid: The Boc-protected glycine is then reacted with pentylamine in ethanol to form the Boc-protected 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid.", "Deprotection of the Boc group: The Boc-protected 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid is then treated with hydrochloric acid in diethyl ether to remove the Boc protecting group and obtain the final product, 2-{[(pentyl)amino]acetic acid}." ] }

CAS No.

1259397-10-8

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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